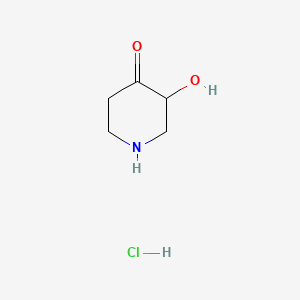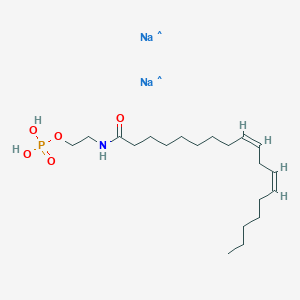
4-Piperidinone, 3-hydroxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 3-hydroxy-, hydrochloride is an organic compound that is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . It is a derivative of piperidine and is a useful reagent for Fentanyl synthesis . It is also used in the generation of compound libraries based on sub-reactions of an Ugi multicomponent reaction (MCR) .
Synthesis Analysis
The synthesis of 4-piperidones involves the conjugate reduction of dihydropyridones, which is generally carried out using expensive L or K-Selectrides . A simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones can be achieved using zinc/acetic acid . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .Molecular Structure Analysis
The molecular formula of this compound is C5H10ClNO2. The molecular weight is 151.59.Chemical Reactions Analysis
The chemical reactions involving this compound include a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . This reaction affords the corresponding tertiary propargylamines in useful yields . A selective cleavage of the piperidone protecting group is possible using either ammonia/EtOH or a polymer-supported scavenger amine .Physical and Chemical Properties Analysis
This compound is a crystalline solid . The molecular formula is C5H10ClNO2 and the molecular weight is 151.59.Mechanism of Action
While the specific mechanism of action for 4-Piperidinone, 3-hydroxy-, hydrochloride is not explicitly mentioned in the search results, it’s worth noting that piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-hydroxypiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-4-1-2-6-3-5(4)8;/h5-6,8H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNUXUFHOWWJEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)

![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)





![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)

